2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine
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Overview
Description
2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine is a heterocyclic compound that features both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-oxazole with 3,5-dimethylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-quality this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfafurazole: A sulfonamide antibacterial with a similar oxazole ring structure.
Sulfisoxazole: Another sulfonamide with a dimethyl-isoxazole substituent.
2-(3,4-Dimethyl-1,2-oxazol-5-yl)guanidine: A compound with a similar oxazole ring but different functional groups .
Uniqueness
2-(3,4-Dimethyl-1,2-oxazol-5-yl)-3,5-dimethylpyridine is unique due to its combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61314-40-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(3,5-dimethylpyridin-2-yl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1-7-5-8(2)11(13-6-7)12-9(3)10(4)14-15-12/h5-6H,1-4H3 |
InChI Key |
MZWJNYJEFVXGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=C(C(=NO2)C)C)C |
Origin of Product |
United States |
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